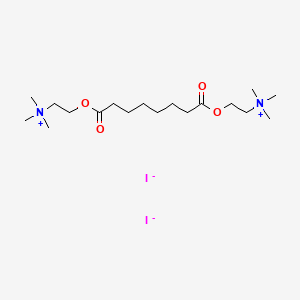
2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
Vue d'ensemble
Description
The compound “2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione” is a functionalized cereblon ligand used for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also useful in reducing the levels of TNFα in a mammal .
Synthesis Analysis
The synthetic route for 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives is depicted in a study . The study designed and synthesized a novel series of these derivatives as new kinds of CRBN modulators .Chemical Reactions Analysis
The compound reacts with TBTU, DIPEA, and 3-aminopiperidine-2,6-dione hydrochloride in dichloromethane. The mixture reacts under room temperature overnight .Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass is 276.22 g/mol .Applications De Recherche Scientifique
Cancer Treatment Efficacy
Research has highlighted the effectiveness of compounds like "2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione" in the treatment of various cancers. For instance, a study demonstrated that the combination of oxaliplatin with folinic acid and 5-fluorouracil (referred to as FOLFOX-4) significantly improves the objective response and progression-free survival in first-line treatment of patients with KRAS exon 2 wild-type metastatic colorectal cancer (Bokemeyer et al., 2015). This underscores the compound's role in enhancing the efficacy of existing chemotherapy regimens.
Mechanisms of Action and Combination Therapies
The compound's mechanism of action, often explored in combination therapies, has shown promising results in increasing the efficacy of cancer treatments. For example, adding gemcitabine (GEM) to the FOLFOX-4 regimen in patients with advanced gastric cancer has been tested, leveraging the synergistic effects of these drugs to enhance anti-tumor activity (Correale et al., 2005). This combination approach highlights the potential for integrating "2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione" into multifaceted treatment strategies.
Safety and Tolerability
Safety and tolerability are crucial considerations in the clinical application of any chemotherapy agent. Studies have evaluated the side effects and patient tolerance of treatment regimens involving this compound. Research aiming to determine the therapeutic effect in combination with other agents, like fluorouracil and folinic acid, has found that such combinations can be effective with manageable side effects, emphasizing the importance of dose optimization and patient monitoring during treatment (Erlichman et al., 1988).
Advanced and Metastatic Cancer Focus
A significant amount of research has concentrated on the application of "2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione" in the context of advanced and metastatic cancers. Studies have shown that regimens including this compound, particularly in combination with other chemotherapy agents, can lead to improved outcomes in hard-to-treat cases, such as metastatic colorectal cancer, by extending survival and improving the quality of life for patients (Douillard et al., 2000).
Propriétés
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAUTELYXAAAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474502 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | |
CAS RN |
835616-60-9 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















